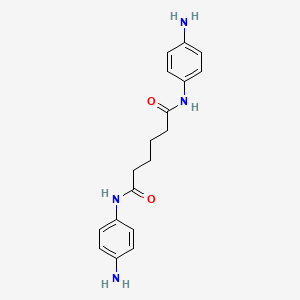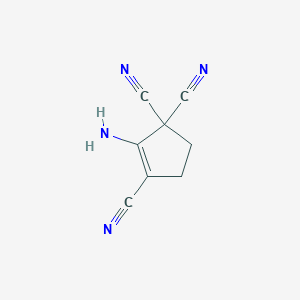
2-Cyclopentene-1,1,3-tricarbonitrile,2-amino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopentene-1,1,3-tricarbonitrile, 2-amino-: is a chemical compound with the molecular formula C8H6N4 and a molecular weight of 158.16 g/mol . This compound is known for its applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentene-1,1,3-tricarbonitrile, 2-amino- typically involves the reaction of cyclopentadiene with malononitrile under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, which facilitates the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale organic synthesis techniques, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups into amines or other functional groups.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Applications De Recherche Scientifique
Chemistry: 2-Cyclopentene-1,1,3-tricarbonitrile, 2-amino- is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of heterocyclic compounds and other complex molecules .
Biology: In biological research, this compound is used to study enzyme interactions and as a building block for bioactive molecules .
Industry: In the industrial sector, it is used in the production of agrochemicals and dyestuffs, contributing to the development of new materials and products .
Mécanisme D'action
The mechanism of action of 2-Cyclopentene-1,1,3-tricarbonitrile, 2-amino- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The nitrile groups play a crucial role in its reactivity, allowing it to form stable complexes with target molecules .
Comparaison Avec Des Composés Similaires
2-Amino-1-cyclopentene-1-carbonitrile: This compound shares a similar structure but lacks the additional nitrile groups present in 2-Cyclopentene-1,1,3-tricarbonitrile, 2-amino-.
2-Amino-1-propene-1,1,3-tricarbonitrile: Another similar compound with a different carbon backbone.
Uniqueness: 2-Cyclopentene-1,1,3-tricarbonitrile, 2-amino- is unique due to its three nitrile groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable intermediate in organic synthesis and other applications .
Propriétés
Formule moléculaire |
C8H6N4 |
|---|---|
Poids moléculaire |
158.16 g/mol |
Nom IUPAC |
2-aminocyclopent-2-ene-1,1,3-tricarbonitrile |
InChI |
InChI=1S/C8H6N4/c9-3-6-1-2-8(4-10,5-11)7(6)12/h1-2,12H2 |
Clé InChI |
FJIWMLNSVVVVNH-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(=C1C#N)N)(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Cyclopropyl-2-(2-isopropyl-5,6-dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B13792927.png)
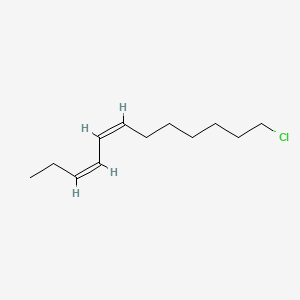
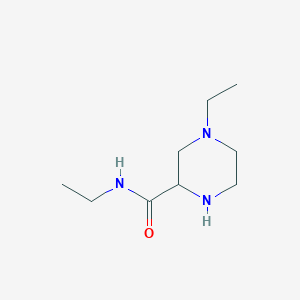
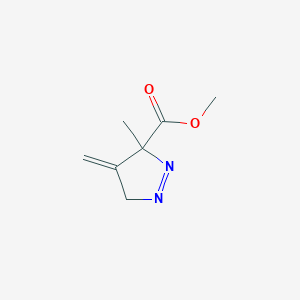
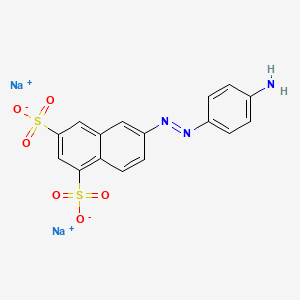
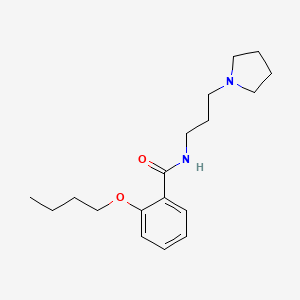
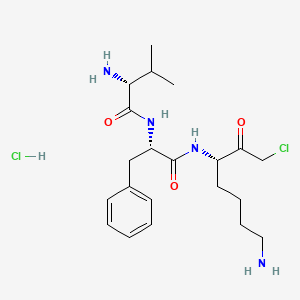
![Phosphonic acid, [chloro(dimethylamino)methyl]-](/img/structure/B13792977.png)
![N3,N3',N5,N5'-Tetrahydroxy-[1,1'-biphenyl]-3,3',5,5'-tetracarboxamide](/img/structure/B13792980.png)
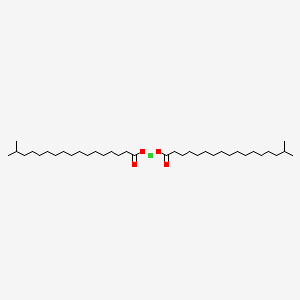
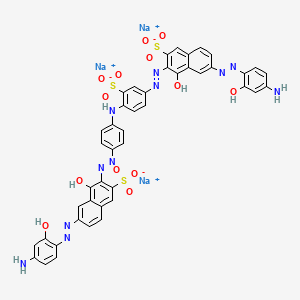
![2-[3-[(4-chlorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetamide](/img/structure/B13792997.png)

